4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 3,5-bis(trifluoromethyl)benzoate
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Description
4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 3,5-bis(trifluoromethyl)benzoate is a useful research compound. Its molecular formula is C19H10F6N2O4S and its molecular weight is 476.35. The purity is usually 95%.
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Biological Activity
4-Oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 3,5-bis(trifluoromethyl)benzoate, also known as ML221, is a synthetic compound that has garnered attention for its biological activity, particularly as an antagonist of the apelin receptor (APJ). This receptor is implicated in various physiological processes, including cardiovascular regulation and energy metabolism. Understanding the biological activity of ML221 is crucial for potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of ML221 can be represented as follows:
- Molecular Formula : C17H11N3O6S
- Molecular Weight : 385.35 g/mol
- CAS Number : 877636-42-5
ML221 functions primarily as a functional antagonist of the apelin receptor. In cell-based assays, it exhibits significant selectivity and potency:
- IC50 values:
- cAMP assay: 0.70 µM
- β-arrestin assay: 1.75 µM
This indicates that ML221 effectively inhibits the signaling pathways activated by apelin, a peptide involved in cardiovascular homeostasis and metabolic regulation .
Cardiovascular Implications
Research has demonstrated that the apelin/APJ system plays a critical role in cardiovascular health. By antagonizing this receptor, ML221 may influence various cardiovascular functions:
- Blood Pressure Regulation : The inhibition of APJ may lead to alterations in vascular tone and blood pressure.
- Cardiac Function : Studies suggest that apelin has positive inotropic effects; thus, antagonism could have implications for heart failure treatments.
Metabolic Effects
ML221's role in energy metabolism is also noteworthy:
- Energy Homeostasis : Apelin signaling is associated with glucose metabolism and insulin sensitivity. Antagonizing this pathway could affect metabolic disorders, potentially providing insights into obesity and diabetes management .
Study on Selectivity
A study highlighted that ML221 displays over 37-fold selectivity for the APJ receptor compared to the angiotensin II type 1 (AT1) receptor. This selectivity is crucial for minimizing off-target effects during therapeutic applications .
Toxicity Assessment
In vitro assessments indicate that ML221 does not exhibit significant toxicity towards human hepatocytes at concentrations exceeding 50 µM. This safety profile is essential for further development in clinical settings .
Data Summary Table
Property | Value |
---|---|
Molecular Formula | C17H11N3O6S |
Molecular Weight | 385.35 g/mol |
CAS Number | 877636-42-5 |
cAMP IC50 | 0.70 µM |
β-arrestin IC50 | 1.75 µM |
Selectivity (APJ vs AT1) | >37-fold |
Hepatocyte Toxicity Threshold | >50 µM |
Properties
IUPAC Name |
[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 3,5-bis(trifluoromethyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10F6N2O4S/c20-18(21,22)11-4-10(5-12(6-11)19(23,24)25)16(29)31-15-8-30-13(7-14(15)28)9-32-17-26-2-1-3-27-17/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDPWKKRWYLLLML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10F6N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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